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molecular formula C15H12N2O2 B1299582 Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate CAS No. 100880-52-2

Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate

Cat. No. B1299582
M. Wt: 252.27 g/mol
InChI Key: XVXVUZIONWAVTF-UHFFFAOYSA-N
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Patent
US05486517

Procedure details

A mixture of 1,2-diaminobenzene (6.59 g), methyl 4-formylbenzoate (10.0 g) and sodium bisulfite (6.60 g) in methanol (500 mL) is stirred at reflux for 6 hours. The mixture is filtered and the solvent evaporated to leave a yellow solid. This solid is recrystallized from ethyl acetate/ethanol to give 2.92 g of the title compound as an oil-white solid.
Quantity
6.59 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:8].[CH:9]([C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][CH:12]=1)=O.S(=O)(O)[O-].[Na+]>CO>[NH:1]1[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[N:8]=[C:9]1[C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.59 g
Type
reactant
Smiles
NC1=C(C=CC=C1)N
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
6.6 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to leave a yellow solid
CUSTOM
Type
CUSTOM
Details
This solid is recrystallized from ethyl acetate/ethanol

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)C2=CC=C(C(=O)OC)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.92 g
YIELD: CALCULATEDPERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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